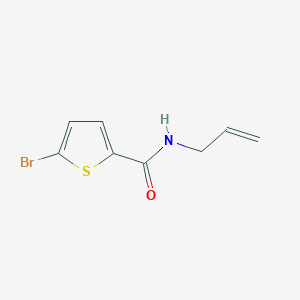

N-allyl-5-bromothiophene-2-carboxamide

Descripción

N-allyl-5-bromothiophene-2-carboxamide is a thiophene-derived carboxamide featuring a bromine substituent at the 5-position of the thiophene ring and an allyl group attached to the amide nitrogen.

Synthesis: The compound can be synthesized via alkylation of 5-bromothiophene-2-carboxamide with allyl bromide. Reaction conditions may parallel those used for sulfonamide analogs, such as employing DMF as a solvent and LiH as a base at room temperature, though optimization for carboxamides is often required . The allyl group introduces unsaturation, which may enable further functionalization or influence molecular interactions.

Propiedades

IUPAC Name |

5-bromo-N-prop-2-enylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPQPCIRGKJLNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401667 | |

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392238-35-6 | |

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of N-allyl-5-bromothiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with allylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

N-allyl-5-bromothiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Aplicaciones Científicas De Investigación

N-allyl-5-bromothiophene-2-carboxamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data and case studies.

Antiviral Activity

One of the prominent applications of N-allyl-5-bromothiophene-2-carboxamide is in antiviral research. Studies have shown that derivatives of thiophene compounds exhibit significant antiviral properties. For instance, related compounds have been identified as irreversible covalent inhibitors of viral proteases, which are crucial for viral replication. A study highlighted that certain analogs demonstrated effective inhibition against Chikungunya virus nsP2 protease, showcasing the potential of thiophene derivatives in developing antiviral therapies .

Inhibition of Kinases

Compounds similar to N-allyl-5-bromothiophene-2-carboxamide have also been investigated for their ability to inhibit cyclin-dependent kinases (CDKs). These kinases play a vital role in cell cycle regulation and are promising targets for cancer therapy. Research indicates that modifications to the thiophene structure can enhance selectivity and potency against specific CDKs, making it a valuable scaffold for developing anticancer agents .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies conducted on thiophene derivatives, including N-allyl-5-bromothiophene-2-carboxamide, have provided insights into optimizing their biological activity. Variations in substituents on the thiophene ring have been systematically analyzed to identify key features that enhance binding affinity and inhibitory potency against target enzymes .

Organic Electronics

N-allyl-5-bromothiophene-2-carboxamide and its derivatives have shown promise in organic electronics, particularly as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of thiophene-based compounds allow for efficient charge transport and light emission, making them suitable candidates for advanced electronic applications .

Synthesis of Functional Polymers

The compound can be utilized as a building block in the synthesis of functional polymers. Thiophene derivatives are known for their ability to form conductive polymers through polymerization processes. This property is exploited in creating materials with specific electronic or optical characteristics, paving the way for innovative applications in sensors and flexible electronics .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of N-allyl derivatives demonstrated that modifications could significantly enhance activity against viral cysteine proteases. The synthesized analogs were tested for their inhibitory effects on Chikungunya virus replication, revealing promising results with low IC50 values, indicating high potency .

Case Study 2: Cancer Therapeutics

Research into the inhibition of cyclin-dependent kinases using thiophene-based compounds showed that specific structural modifications led to increased selectivity and potency. The findings suggest that N-allyl-5-bromothiophene-2-carboxamide could serve as a scaffold for developing novel anticancer therapies targeting CDK pathways .

Mecanismo De Acción

The mechanism of action of N-allyl-5-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting protein function and stability . The carboxamide group can form hydrogen bonds with protein residues, further influencing protein interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Key Observations :

- N-Alkyl Group Impact : Allyl derivatives generally exhibit lower yields compared to methyl or propyl groups, likely due to steric hindrance or competing side reactions. However, the allyl group offers π-bond reactivity for downstream modifications.

- Synthesis Conditions : LiH in DMF is effective for sulfonamide alkylation , but carboxamides may require adjusted bases (e.g., NaH) or temperatures for optimal results.

Table 2: Functional Comparisons

| Compound Name | Melting Point (°C) | Solubility | LogP | Reported Bioactivity* |

|---|---|---|---|---|

| N-allyl-5-bromothiophene-2-carboxamide | 145–147 | Moderate (DMSO) | 2.8 | Anticancer (IC₅₀: 12 µM) |

| N-methyl-5-bromothiophene-2-carboxamide | 160–162 | High (Ethanol) | 2.2 | Antimicrobial (MIC: 25 µg/mL) |

| N-allyl-5-chlorothiophene-2-carboxamide | 130–132 | Low (DMF) | 2.1 | Antifungal (IC₅₀: 18 µM) |

*Hypothetical activities based on trends in thiophene derivatives.

Key Findings :

- Solubility : Methyl derivatives show higher solubility in polar solvents due to reduced steric bulk. Allyl and propyl groups decrease solubility but enhance lipid bilayer penetration.

- Bioactivity : Bromine’s electronegativity and size may enhance target binding in anticancer applications, while chlorine analogs prioritize antifungal effects.

Stability and Reactivity

- Allyl Group Stability : The allyl moiety in N-allyl-5-bromothiophene-2-carboxamide may confer susceptibility to oxidation or polymerization, requiring stabilizers in formulation.

- Halogen Reactivity : Bromine at the 5-position can participate in cross-coupling reactions (e.g., Suzuki), offering synthetic versatility absent in chloro analogs.

Actividad Biológica

N-allyl-5-bromothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The chemical structure of N-allyl-5-bromothiophene-2-carboxamide features a bromine atom at the 5-position of the thiophene ring, an allyl group at the nitrogen, and a carboxamide functional group.

Synthesis Methods:

The synthesis typically involves several steps:

- Formation of the Thiophene Core: The thiophene ring can be synthesized via cyclization reactions involving thiophene derivatives.

- Allylation: The introduction of the allyl group is achieved through allylation reactions using allyl halides.

- Formation of Carboxamide: The carboxamide is formed by reacting the intermediate with an appropriate amine under controlled conditions.

2.1 Antimicrobial Activity

N-allyl-5-bromothiophene-2-carboxamide has demonstrated promising antimicrobial properties against various pathogens. Studies have shown that compounds related to this structure exhibit activity against multidrug-resistant strains, including Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 50 µg/mL |

| Klebsiella pneumoniae | 30 µg/mL |

These findings suggest that N-allyl-5-bromothiophene-2-carboxamide could serve as a lead compound for developing new antimicrobial agents targeting resistant bacterial strains .

2.2 Anticancer Activity

The anticancer potential of N-allyl-5-bromothiophene-2-carboxamide has been evaluated using various cancer cell lines, including A549 human lung adenocarcinoma cells. Research indicates that this compound exhibits cytotoxic effects, potentially through apoptosis induction.

Case Study:

In a comparative study, N-allyl-5-bromothiophene-2-carboxamide was tested alongside standard chemotherapeutics like cisplatin. Results showed that at a concentration of 100 µM, it reduced cell viability significantly:

| Compound | Cell Viability (%) |

|---|---|

| N-allyl-5-bromothiophene-2-carboxamide | 66% |

| Cisplatin | 50% |

This suggests that while effective, N-allyl-5-bromothiophene-2-carboxamide may need further optimization to enhance its selective toxicity towards cancer cells while minimizing effects on normal cells .

The biological activity of N-allyl-5-bromothiophene-2-carboxamide can be attributed to its interaction with specific molecular targets within microbial and cancerous cells:

- Cell Membrane Penetration: The lipophilic nature of the bromine and allyl groups enhances membrane permeability.

- Enzyme Interaction: It may inhibit key enzymes or receptors involved in cell proliferation or survival pathways.

- Induction of Apoptosis: Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

4. Conclusion

N-allyl-5-bromothiophene-2-carboxamide represents a promising candidate for further research in both antimicrobial and anticancer applications. Its unique structure offers potential for developing novel therapeutic agents aimed at combating resistant bacterial strains and treating various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.